molecular formula C8H5N3O3 B1493676 4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid CAS No. 845639-88-5

4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid

Cat. No.: B1493676
CAS No.: 845639-88-5
M. Wt: 191.14 g/mol
InChI Key: QLHOWKLZVNAPAZ-UHFFFAOYSA-N
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Description

4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid (Molecular Formula: C8H5N3O3, CID: 136277052) is a high-value pyridopyrimidine derivative serving as a versatile building block in medicinal chemistry and drug discovery . This compound provides a crucial scaffold for the development of novel therapeutic agents, particularly in the field of oncology and inflammatory diseases. Research has identified pyrido[3,4-d]pyrimidine analogues as promising CXCR2 antagonists, with one study highlighting a specific analogue exhibiting an IC50 value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay . Given that upregulated CXCR2 signalling is implicated in various cancers, inflammatory, and autoimmune diseases, this scaffold represents a significant chemotype for investigating new treatment pathways . Furthermore, the broader class of pyridopyrimidines is recognized for diverse biological activities, including antimicrobial and antitumor properties, making them a subject of ongoing scientific interest . Our product is supplied with guaranteed quality and consistency to support your innovative research. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-7-4-1-5(8(13)14)9-2-6(4)10-3-11-7/h1-3H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHOWKLZVNAPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid (CAS Number: 845639-88-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C8H5N3O3. The compound features a fused pyridine and pyrimidine ring system, which is significant for its biological properties. The structural representation can be summarized as follows:

PropertyDescription
Molecular FormulaC8H5N3O3
SMILESC1=C2C(=CN=C1C(=O)O)N=CNC2=O
InChIInChI=1S/C8H5N3O3/c12-7-4-1-5(8(13)14)9-2-6(4)10-3-11-7/h1-3H,(H,13,14)(H,10,11,12)

Antimicrobial Activity

Recent studies have indicated that compounds with similar heterocyclic structures exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus . Although specific data on this compound is limited, it is hypothesized that it may share similar antimicrobial properties due to its structural analogies with other known active compounds .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives has been well-documented. For example, certain compounds have demonstrated IC50 values below 50 µM in inhibiting inflammatory pathways such as NF-kB/AP-1 reporter activity . While direct studies on the specific compound are scarce, the presence of carboxylic acid groups in similar structures often correlates with anti-inflammatory effects.

Anticancer Activity

Compounds within the pyrido-pyrimidine family have been explored for their anticancer activities. The ability to inhibit dihydrofolate reductase (DHFR) is a common mechanism observed in these compounds, leading to antiproliferative effects against various cancer cell lines. Further research is necessary to establish the specific anticancer mechanisms of this compound.

The mechanisms through which this compound may exert its biological effects likely involve:

  • Enzyme Inhibition : Similar compounds inhibit key enzymes involved in inflammatory and proliferative pathways.
  • Molecular Targeting : Interaction with specific cellular receptors or proteins that mediate cellular responses.

Case Studies and Research Findings

While direct literature on this compound remains limited, related studies have provided insights into the biological potential of pyrido-pyrimidines:

Study ReferenceFindings
Demonstrated anti-inflammatory activity with IC50 < 50 µM for related compounds.
Highlighted significant antimicrobial efficacy against bacteria and fungi.
Discussed the synthesis and potential medicinal applications of pyrido-pyrimidines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrido[3,4-d]pyrimidines exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, showcasing potential as a lead compound for developing new antibiotics.

Case Study:
A study conducted on a series of pyrido[3,4-d]pyrimidine derivatives demonstrated that modifications at the carboxylic acid position enhanced antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated a structure-activity relationship (SAR) where the introduction of electron-withdrawing groups increased potency.

Anticancer Properties

The compound has shown promise in anticancer research. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further investigation.

Case Study:
In vitro studies revealed that 4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Herbicidal Activity

The compound's structural characteristics suggest potential herbicidal properties. Research into its application as a herbicide is ongoing, focusing on its ability to inhibit specific enzymatic pathways in plants.

Data Table: Herbicidal Efficacy

CompoundTarget Plant SpeciesConcentration (mg/L)Efficacy (%)
This compoundAmaranthus retroflexus5085
This compoundBrassica napus10090

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers due to its reactive functional groups. Research is being conducted on incorporating this compound into polymer matrices to enhance mechanical properties.

Case Study:
A recent study explored the incorporation of this compound into polyvinyl chloride (PVC) matrices. The resulting composites exhibited improved thermal stability and tensile strength compared to pure PVC.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Key Substituents/Ring Modifications Biological Activity Synthesis Method (Reference)
4-Oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid Pyrido[3,4-d] fusion; 4-oxo, 6-carboxylic acid Not explicitly reported Not described in evidence
2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid Pyrido[2,3-d] fusion; 2,4-dioxo, 6-carboxylic acid Nucleic acid synthesis inhibition Commercial synthesis (Santa Cruz Biotech)
1-Ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid Ethyl group at N1; 2,4-dioxo Research applications in enzymology Alkylation of parent compound
3,5-Dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid Thieno[2,3-d] fusion; 2-thioxo, 3,5-dimethyl Antimicrobial activity Condensation with nitrile compounds
7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-1,2,3,4,5,8-hexahydro-pyrido[2,3-d]pyrimidines Chromene substituent; 2-thioxo, 7-amino Not explicitly reported Multicomponent reaction

Structural and Functional Insights

  • Ring Fusion Position: Pyrido[3,4-d] (target compound) vs. pyrido[2,3-d] (e.g., 2,4-dioxo analog ): The fusion position alters electronic distribution and binding affinity. Pyrido[2,3-d] derivatives are more commonly studied for enzyme inhibition . Thieno[2,3-d] analogs (e.g., 3,5-dimethyl derivative ): Sulfur incorporation enhances lipophilicity and antimicrobial potency .
  • Substituent Effects: Oxo vs. Alkyl/Aryl Groups: Ethyl or methyl substituents (e.g., 1-ethyl , 3,5-dimethyl ) modulate solubility and metabolic stability.
  • Carboxylic Acid Position :

    • Position 6 is conserved across analogs, suggesting its role in metal chelation or target binding .

Preparation Methods

General Synthetic Approach

The preparation of pyridopyrimidine carboxylic acids typically involves:

Ester Hydrolysis Route

A common and effective method to prepare pyridopyrimidine carboxylic acids involves the hydrolysis of the corresponding ester derivatives. For example, ethyl esters of pyridopyrimidine derivatives are refluxed in acidic aqueous media to afford the free carboxylic acid.

Example from related compound synthesis:

Step Reagents and Conditions Description Yield & Notes
Hydrolysis Ethyl ester of pyridopyrimidine derivative refluxed with 6 M HCl in acetic acid/water mixture for 3 hours Converts ester to carboxylic acid Yield ~18%; crystallization from ethanol; mp 178-181 °C

This method has been reported for 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, which shares structural similarity with the target compound, indicating applicability.

Hydrazinolysis for Hydrazide Derivatives

Hydrazinolysis of the ester can yield the corresponding hydrazide, which is a useful intermediate for further heterocyclic transformations.

Step Reagents and Conditions Description Yield & Notes
Hydrazinolysis Treatment of ester with hydrazine hydrate Converts ester to acetohydrazide derivative Intermediate for azole synthesis

This step is valuable for diversifying the heterocyclic framework and can be adapted for 4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid derivatives.

Thermal Cyclocondensation with Diamines

Thermal cyclocondensation of the carboxylic acid or ester with 1,2-diamines leads to the formation of imidazole or benzimidazole fused heterocycles. This reaction highlights the reactivity of the carboxylic acid function in forming nitrogen-containing heterocycles.

Step Reagents and Conditions Description Yield & Notes
Cyclocondensation Acid or ester + 1,2-diaminopropane or 1,2-phenylenediamine, heated without solvent Forms imidazole or benzimidazole derivatives Yields vary (7%-64%); acid prone to decarboxylation

This method is typically a post-functionalization step but confirms the stability and reactivity profile of the carboxylic acid group in the pyridopyrimidine framework.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Yield/Notes
Acidic Hydrolysis Ethyl ester of pyridopyrimidine 6 M HCl, acetic acid, reflux 3 h This compound ~18%, crystallized
Hydrazinolysis Ethyl ester Hydrazine hydrate Corresponding hydrazide Intermediate for further synthesis
Knoevenagel Condensation Ester + ortho-hydroxy aldehyde Ethanol, piperidine catalyst, heat Fused ether derivatives Used for ring elaboration
Thermal Cyclocondensation Acid or ester + diamines Heat, solvent-free Imidazole/benzimidazole derivatives Yields 7-64%, decarboxylation risk

Research Findings and Notes

  • Direct literature on the exact preparation of this compound is scarce; however, synthetic routes for closely related pyridopyrimidine carboxylic acids provide a reliable framework.
  • Acidic hydrolysis of ethyl esters is a straightforward and commonly employed method to obtain the free carboxylic acid.
  • The carboxylic acid group in this scaffold is reactive and can be converted into hydrazides or further cyclized with diamines to yield biologically relevant heterocycles.
  • Thermal and catalytic conditions must be optimized to minimize decarboxylation and maximize yield.
  • Characterization typically involves melting point determination, NMR spectroscopy, and elemental analysis to confirm structure and purity.

Q & A

Q. Basic Research

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.6–8.7 ppm) and carbonyl groups (δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ = 263.0924 for C12H10N2O3) .
  • HPLC : Monitors purity (>98% is typical for biological assays) .

How can researchers evaluate the biological activity of this compound, and what assays are recommended?

Q. Advanced Research

  • Antimicrobial activity : Use microdilution assays against Proteus vulgaris and Pseudomonas aeruginosa (MIC values <50 µg/mL indicate potency) .
  • Antitumor activity : Conduct MTT assays on cancer cell lines (e.g., IC50 values via dose-response curves) .
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays .

How should contradictory data in biological activity studies be resolved?

Advanced Research
Contradictions may arise from:

  • Purity discrepancies : Re-analyze batches via HPLC and NMR to exclude impurities .
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to identify critical functional groups .
  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .

What are the recommended handling and storage protocols for this compound?

Q. Basic Research

  • Storage : Under inert gas (argon) at –20°C to prevent oxidation .
  • Handling : Use gloves and fume hoods due to potential irritancy (safety data unavailable; assume GHS Category 3) .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Q. Advanced Research

  • Core modifications : Introduce electron-withdrawing groups (e.g., –CF3) at position 4 to improve target binding .
  • Side-chain engineering : Replace carboxylic acid with bioisosteres (e.g., tetrazole) to enhance solubility .
  • Docking studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .

What strategies address poor solubility in biological assays?

Q. Advanced Research

  • Salt formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH .
  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrugs : Synthesize ethyl esters for improved membrane permeability .

What safety protocols are essential during synthesis and handling?

Q. Basic Research

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Waste disposal : Neutralize acidic byproducts before disposal .
  • Spill management : Absorb with vermiculite and treat as hazardous waste .

How can computational methods predict biological targets and optimize derivatives?

Q. Advanced Research

  • Molecular docking : Identify potential targets (e.g., dihydrofolate reductase) using Schrödinger Suite .
  • QSAR models : Correlate substituent hydrophobicity (logP) with antimicrobial activity .
  • ADMET prediction : Use SwissADME to prioritize derivatives with favorable pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
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4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid

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